

Technical Guide: Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS: 144688-69-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-methoxypyrrolidine-1-carboxylate*

Cat. No.: B122078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **tert-butyl 2-methoxypyrrolidine-1-carboxylate**, a key chiral building block in modern medicinal chemistry. It details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via electrochemical oxidation, and discusses its critical application in the synthesis of antiviral therapeutics, specifically the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Grazoprevir. This guide is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Chemical and Physical Properties

Tert-butyl 2-methoxypyrrolidine-1-carboxylate, also known as 1-Boc-2-methoxypyrrolidine, is a stable, liquid pyrrolidine derivative. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in multi-step organic synthesis by preventing unwanted reactions at the nitrogen atom. Its physical and chemical data are summarized below.

Table 1: Physicochemical Properties of **Tert-butyl 2-methoxypyrrolidine-1-carboxylate**

Property	Value	Reference(s)
CAS Number	144688-69-7	
Molecular Formula	C ₁₀ H ₁₉ NO ₃	
Molecular Weight	201.26 g/mol	
Appearance	Liquid	
Boiling Point	253.9°C at 760 mmHg	N/A
Density	1.04 g/cm ³	N/A
Refractive Index	1.47	N/A
Purity	≥95%	
Storage Temperature	2-8°C or Ambient	

Synthesis via Shono Oxidation

The synthesis of **tert-butyl 2-methoxypyrrolidine-1-carboxylate** can be efficiently achieved through an electrochemical process known as the Shono oxidation. This method offers a green and mild alternative to traditional chemical oxidation by using an electric current to facilitate the α -methylation of N-Boc-pyrrolidine. Methanol serves as both the solvent and the nucleophile in this transformation.[\[1\]](#)

Experimental Protocol: Electrochemical Methoxylation

Objective: To synthesize **tert-butyl 2-methoxypyrrolidine-1-carboxylate** from N-Boc-pyrrolidine using constant-current electrolysis.

Materials:

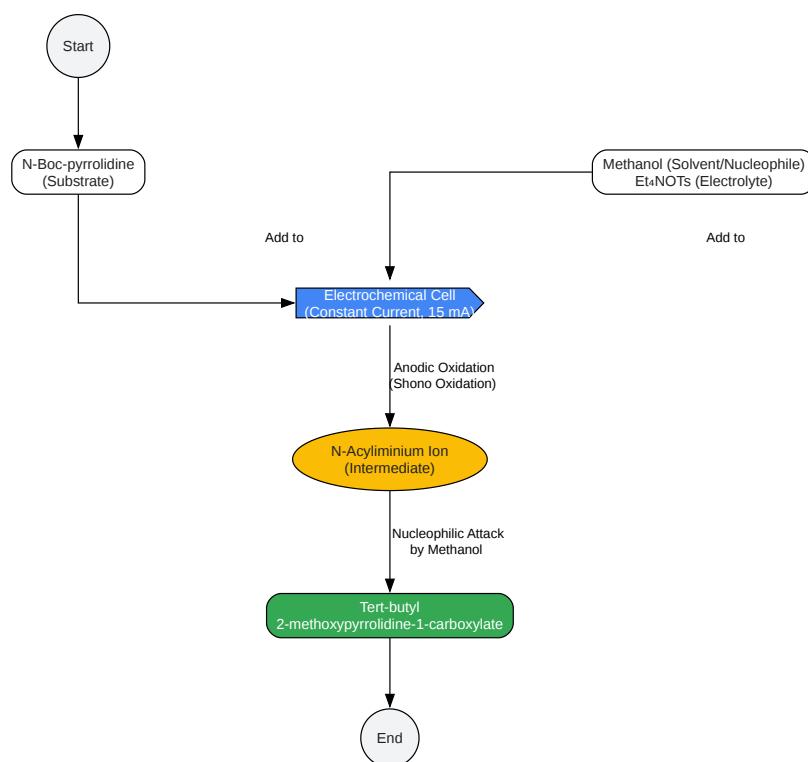
- N-Boc-pyrrolidine
- Methanol (CH₃OH), anhydrous
- Tetraethylammonium p-toluenesulfonate (Et₄NOTs) (Supporting Electrolyte)

- Undivided electrolysis cell (e.g., 3-dram glass vial)
- Graphite rod anode (Working Electrode)
- Stainless-steel coil cathode (Counter Electrode)
- Constant current power supply
- Magnetic stir bar and stir plate
- Rotary evaporator
- Deuterated chloroform (CDCl_3) for NMR analysis

Methodology:

- Cell Assembly: Equip a 3-dram undivided electrolysis cell with a Teflon-coated magnetic stir bar. Insert a graphite rod as the anode and a stainless-steel coil as the cathode.
- Reagent Preparation: To the cell, add the supporting electrolyte, tetraethylammonium p-toluenesulfonate.
- Reaction Mixture: Add 5 mL of anhydrous methanol to the cell, followed by 0.25 mmol of N-Boc-pyrrolidine.
- Electrolysis: Secure the cell on a stir plate and begin rapid stirring. Apply a constant current of 15 mA using the power supply. Continue the electrolysis for approximately 67 minutes, which corresponds to a charge of 2.5 Faradays per mole of the substrate.[1]
- Work-up: Upon completion of the electrolysis, transfer the reaction solution to a round-bottom flask.
- Purification: Concentrate the solution using a rotary evaporator to remove the methanol. The resulting residue contains the desired product, **tert-butyl 2-methoxypyrrolidine-1-carboxylate**, which can be further purified by column chromatography if necessary.
- Analysis: Dissolve the purified product in CDCl_3 and acquire $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$ spectra to confirm the structure and assess purity.

Applications in Drug Development: Synthesis of Grazoprevir

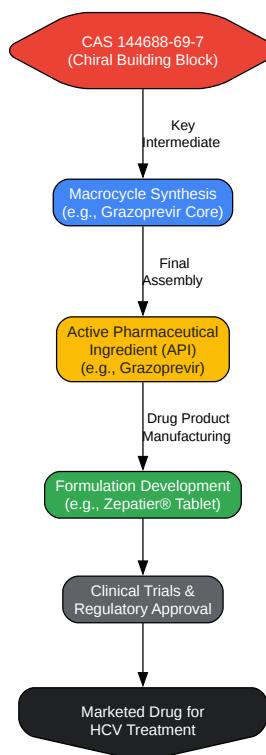

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to explore three-dimensional chemical space. **Tert-butyl 2-methoxypyrrolidine-1-carboxylate** is a valuable chiral intermediate, particularly in the development of antiviral agents.^[2]

Its most notable application is in the synthesis of Grazoprevir (MK-5172), a potent, second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.^[3] Grazoprevir is a key component of the FDA-approved combination therapy Zepatier® (Elbasvir/Grazoprevir), used for the treatment of chronic HCV genotypes 1 and 4.^{[3][4]} The 2-methoxypyrrolidine moiety serves as a critical structural element of the macrocyclic core of Grazoprevir, contributing to the molecule's binding affinity and pharmacokinetic profile. The synthesis of Grazoprevir involves coupling the pyrrolidine building block with other complex fragments to construct the final macrocyclic drug molecule.^[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the electrochemical synthesis of the target compound from its precursor.



[Click to download full resolution via product page](#)

Caption: Workflow for the electrochemical synthesis of the title compound.

Role in Drug Discovery and Development

This diagram shows the logical flow of how a building block like **tert-butyl 2-methoxypyrrolidine-1-carboxylate** is utilized in a typical drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of the title compound in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [osti.gov](#) [osti.gov]
- 2. [researchgate.net](#) [researchgate.net]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zepatier | C87H105N15O16S | CID 91669168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Tert-butyl 2-methoxypyrrolidine-1-carboxylate (CAS: 144688-69-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122078#tert-butyl-2-methoxypyrrolidine-1-carboxylate-cas-number-144688-69-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com